![molecular formula C22H21N3O6 B4966276 N-[(benzyloxy)carbonyl]-N-(2-furylmethyl)-4-nitrophenylalaninamide](/img/structure/B4966276.png)
N-[(benzyloxy)carbonyl]-N-(2-furylmethyl)-4-nitrophenylalaninamide
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Overview
Description
N-[(benzyloxy)carbonyl]-N-(2-furylmethyl)-4-nitrophenylalaninamide, also known as Boc-Fmoc-Phe(NO2)-OH, is a peptide derivative that has gained significant attention in the field of scientific research. This compound is widely used as a building block for the synthesis of various peptides due to its unique properties.
Mechanism of Action
The mechanism of action of N-[(benzyloxy)carbonyl]-N-(2-furylmethyl)-4-nitrophenylalaninamide(NO2)-OH is not well understood. However, it is believed that this compound acts as a protease inhibitor by binding to the active site of the enzyme. This leads to the inhibition of the enzyme's activity, which can be useful in the development of drugs that target specific enzymes.
Biochemical and Physiological Effects:
N-[(benzyloxy)carbonyl]-N-(2-furylmethyl)-4-nitrophenylalaninamide(NO2)-OH has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the activity of various proteases, including trypsin and chymotrypsin. N-[(benzyloxy)carbonyl]-N-(2-furylmethyl)-4-nitrophenylalaninamide(NO2)-OH has also been shown to have anti-inflammatory properties, which can be useful in the development of drugs that target inflammation.
Advantages and Limitations for Lab Experiments
N-[(benzyloxy)carbonyl]-N-(2-furylmethyl)-4-nitrophenylalaninamide(NO2)-OH has several advantages for lab experiments. This compound is easy to synthesize, and it has a high yield. N-[(benzyloxy)carbonyl]-N-(2-furylmethyl)-4-nitrophenylalaninamide(NO2)-OH is also stable under various conditions, which makes it suitable for use in various experiments. However, one limitation of N-[(benzyloxy)carbonyl]-N-(2-furylmethyl)-4-nitrophenylalaninamide(NO2)-OH is that it is relatively expensive compared to other building blocks.
Future Directions
For the use of N-[(benzyloxy)carbonyl]-N-(2-furylmethyl)-4-nitrophenylalaninamide(NO2)-OH include the development of peptide-based drugs, biosensors, vaccines, and imaging agents.
Synthesis Methods
The synthesis of N-[(benzyloxy)carbonyl]-N-(2-furylmethyl)-4-nitrophenylalaninamide(NO2)-OH involves the reaction of Boc-Phe-OH with 2-furylmethyl bromide to obtain Boc-Phe-OMe. The Boc group is then removed from Boc-Phe-OMe to obtain Fmoc-Phe-OMe. Finally, Fmoc-Phe-OMe is reacted with nitrophenylalanine to obtain N-[(benzyloxy)carbonyl]-N-(2-furylmethyl)-4-nitrophenylalaninamide(NO2)-OH. This synthesis method is widely used due to its simplicity and high yield.
Scientific Research Applications
N-[(benzyloxy)carbonyl]-N-(2-furylmethyl)-4-nitrophenylalaninamide(NO2)-OH is widely used in the synthesis of various peptides due to its unique properties. This compound is used as a building block for the synthesis of peptides that have potential applications in drug development, peptide-based vaccines, and imaging agents. N-[(benzyloxy)carbonyl]-N-(2-furylmethyl)-4-nitrophenylalaninamide(NO2)-OH is also used in the development of peptide-based biosensors, which can be used for the detection of various analytes.
properties
IUPAC Name |
benzyl N-[1-(furan-2-ylmethylamino)-3-(4-nitrophenyl)-1-oxopropan-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O6/c26-21(23-14-19-7-4-12-30-19)20(13-16-8-10-18(11-9-16)25(28)29)24-22(27)31-15-17-5-2-1-3-6-17/h1-12,20H,13-15H2,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXFOFXCUKUCKPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)NCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
benzyl N-[1-(furan-2-ylmethylamino)-3-(4-nitrophenyl)-1-oxopropan-2-yl]carbamate |
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